(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262637
InChI: InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2
SMILES:
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

CAS No.:

Cat. No.: VC16262637

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine -

Specification

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
IUPAC Name (7-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine
Standard InChI InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2
Standard InChI Key WAKXWLWZPXAVJL-UHFFFAOYSA-N
Canonical SMILES C1C(OC2=C1C=CC=C2F)CN

Introduction

Chemical Identity and Structural Features

The molecular formula of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is C₉H₁₀FNO, with a molecular weight of 167.18 g/mol. Its IUPAC name derives from the benzofuran scaffold, where the 7-position is substituted with fluorine, and the 2-position bears an aminomethyl group. The saturated 2,3-dihydrobenzofuran ring reduces aromaticity compared to fully unsaturated benzofurans, potentially influencing electronic properties and reactivity .

Key Structural Characteristics:

  • Benzofuran Core: The bicyclic structure consists of a fused benzene and furan ring, with partial saturation at the 2,3-positions.

  • Fluorine Substituent: The electron-withdrawing fluorine atom at the 7-position alters electron density distribution, affecting intermolecular interactions and metabolic stability.

  • Aminomethyl Group: The primary amine at the 2-position introduces nucleophilic character, enabling participation in condensation, alkylation, and cross-coupling reactions.

Comparative Analysis of Analogous Compounds

Property(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine(7-Chloro Analogue)(3-Fluoropyridin-2-yl)methanamine
Molecular FormulaC₉H₁₀FNOC₉H₁₀ClNOC₆H₇FN₂
Molecular Weight (g/mol)167.18183.63126.13
Key Substituent7-Fluoro7-Chloro3-Fluoro (pyridine ring)
Amine Position2-Position (benzofuran)2-Position (benzofuran)2-Position (pyridine)

Synthesis and Manufacturing

The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine likely involves sequential functionalization of the benzofuran scaffold. While no direct protocols are documented, analogous routes for chlorinated derivatives suggest the following potential steps :

  • Ring Formation: Construct the 2,3-dihydrobenzofuran core via cyclization of appropriately substituted phenols with epoxides or diols under acidic conditions.

  • Fluorination: Introduce fluorine at the 7-position using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange reactions.

  • Amination: Install the aminomethyl group via reductive amination of a ketone intermediate or nucleophilic substitution of a halogenated precursor.

Example Synthetic Pathway (Hypothetical):

  • Step 1: Cyclization of 4-fluororesorcinol with 1,2-ethanediol in the presence of p-toluenesulfonic acid to form 7-fluoro-2,3-dihydrobenzofuran.

  • Step 2: Bromination at the 2-position using N-bromosuccinimide (NBS) under radical conditions.

  • Step 3: Gabriel synthesis to replace bromide with an amine group, yielding the target compound.

Physicochemical Properties

The fluorine atom and amine group confer distinct physicochemical characteristics:

  • Polarity: The amine increases hydrophilicity (logP estimated: ~1.2), while fluorine enhances lipid solubility.

  • Acidity/Basicity: The primary amine (pKa ~9.5) can protonate under physiological conditions, influencing solubility and bioavailability.

  • Thermal Stability: Benzofuran derivatives typically decompose above 200°C; fluorination may slightly elevate thermal stability due to stronger C-F bonds.

Reactivity and Chemical Behavior

Key Reaction Types:

  • Amine-Derived Reactions:

    • Acylation: Reacts with acyl chlorides to form amides.

    • Schiff Base Formation: Condenses with aldehydes/ketones to generate imines.

  • Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to ortho/para positions, though the saturated ring reduces reactivity compared to aromatic benzofurans.

  • Ring-Opening Reactions: Under strong acidic or basic conditions, the furan ring may undergo cleavage.

Applications in Research and Industry

Medicinal Chemistry:

Fluorinated benzofuran amines are explored as:

  • Central Nervous System (CNS) Agents: The fluorine atom enhances blood-brain barrier penetration .

  • Antimicrobial Scaffolds: Structural analogs show activity against Gram-positive bacteria.

Material Science:

  • Ligands in Catalysis: The amine and fluorine moieties can coordinate transition metals for cross-coupling reactions.

Future Research Directions

  • Pharmacological Profiling: Evaluate binding affinity to neurological targets (e.g., serotonin receptors).

  • Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.

  • Environmental Impact Studies: Assess biodegradation pathways and ecotoxicology.

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